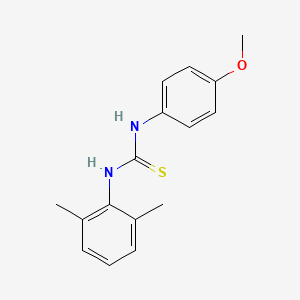![molecular formula C17H19NO2 B4780068 N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, also known as methoxybenzamide, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Methoxybenzamide has also been found to interact with various targets such as histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
Methoxybenzamide has been shown to have various biochemical and physiological effects. The compound has been found to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the brain. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators of inflammation.
Advantages and Limitations for Lab Experiments
Methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has been shown to have low toxicity and high selectivity towards cancer cells and other diseased cells. However, there are also some limitations to using N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has not been extensively studied in humans, and its safety and efficacy in clinical trials are still uncertain.
Future Directions
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide. One area of interest is the development of more potent and selective analogs of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide for use in cancer therapy and neuroprotection. Another area of interest is the investigation of the compound's potential in treating other diseases such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide and its interaction with various targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in humans.
Conclusion:
In conclusion, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The compound can be synthesized through a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Although there are some limitations to using N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide in lab experiments, further research is needed to explore its full potential in treating various diseases.
Scientific Research Applications
Methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamidemide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-3-5-9-15(13)17(19)18-12-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHVKFCIMYIUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4779996.png)
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)
![N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4780008.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)
![2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4780024.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4780032.png)
![ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)

![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)

![2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4780103.png)